molecular formula C5H9Cl B3421831 1-Chloro-2-methyl-2-butene CAS No. 23009-73-6

1-Chloro-2-methyl-2-butene

Cat. No.: B3421831
CAS No.: 23009-73-6
M. Wt: 104.58 g/mol
InChI Key: ZAJKEDQTROWDDD-HWKANZROSA-N
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Description

1-Chloro-2-methyl-2-butene is an organic compound with the molecular formula C5H9Cl. It is a chlorinated derivative of 2-methyl-2-butene and is characterized by the presence of a chlorine atom attached to the first carbon of the butene chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-2-butene can be synthesized through the chlorination of 2-methyl-2-butene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, where the chlorine radicals attack the double bond of 2-methyl-2-butene, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is carried out at temperatures ranging from -30°C to +30°C and pressures from atmospheric to 5 bar. The use of catalysts such as cuprous chloride and triethylamine hydrochloride can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

1-Chloro-2-methyl-2-butene undergoes various types of chemical reactions, including:

1. Substitution Reactions:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.

    Conditions: These reactions typically occur under basic conditions with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

2. Elimination Reactions:

3. Addition Reactions:

Scientific Research Applications

1-Chloro-2-methyl-2-butene has several applications in scientific research, including:

1. Organic Synthesis:

  • It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

2. Polymer Chemistry:

  • The compound is utilized in the production of polymers and copolymers, where it acts as a monomer or a comonomer to impart specific properties to the polymeric materials.

3. Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 1-chloro-2-methyl-2-butene in chemical reactions involves the interaction of its chlorine atom and the double bond with various reagents. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, while in elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Chloro-2-methyl-2-butene can be compared with other similar compounds, such as:

1. 2-Chloro-2-methylpropane:

  • Similar in structure but lacks the double bond present in this compound, leading to different reactivity and applications.

2. 1-Chloro-3-methyl-2-butene:

  • Another chlorinated butene with the chlorine atom positioned differently, resulting in distinct chemical properties and reactivity.

3. 2-Methyl-2-butene:

These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.

Properties

IUPAC Name

(E)-1-chloro-2-methylbut-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl/c1-3-5(2)4-6/h3H,4H2,1-2H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJKEDQTROWDDD-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13417-43-1, 23009-73-6
Record name 1-Chloro-2-methyl-2-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013417431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 1-chloro-2-methyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023009736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-1-chloro-2-methylbut-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-CHLORO-2-METHYL-2-BUTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXC8K5VLP8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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